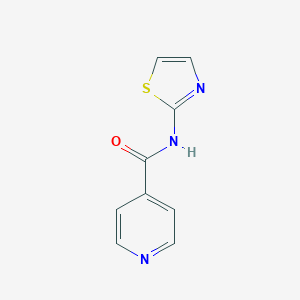![molecular formula C18H16O3 B187446 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone CAS No. 309935-98-6](/img/structure/B187446.png)
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group, a methyl group, and an ethanone moiety attached to the benzofuran core.
Preparation Methods
The synthesis of 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzofuran and benzyl bromide.
Reaction Conditions: The benzyloxy group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the hydroxyl group of 2-methylbenzofuran in the presence of a base like potassium carbonate.
Formation of Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions.
Scientific Research Applications
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways
Mechanism of Action
The mechanism of action of 1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group may enhance binding affinity to specific sites, while the ethanone moiety can participate in hydrogen bonding or other interactions that modulate biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone can be compared with other benzofuran derivatives:
1-(2-Methylbenzofuran-3-yl)ethanone: Lacks the benzyloxy group, which may result in different biological activities and chemical reactivity.
1-(5-Benzyloxybenzofuran-3-yl)ethanone: Similar structure but with variations in the position of substituents, leading to differences in properties and applications.
Properties
IUPAC Name |
1-(2-methyl-5-phenylmethoxy-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12(19)18-13(2)21-17-9-8-15(10-16(17)18)20-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCROKKATVXFIHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357757 |
Source


|
| Record name | 1-[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-98-6 |
Source


|
| Record name | 1-[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
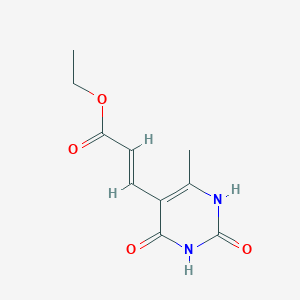
![2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B187367.png)

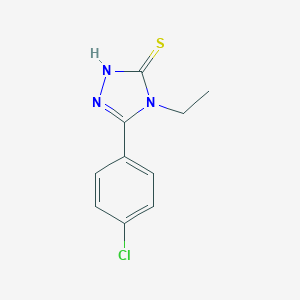

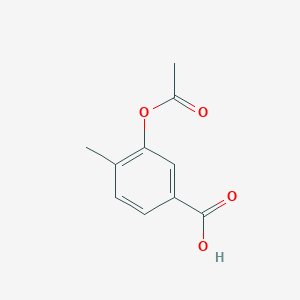


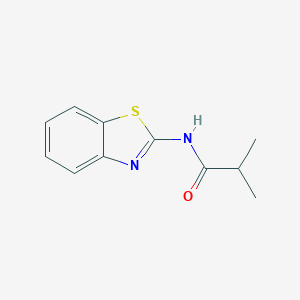


![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)
